Biotin-VDVAD-FMK
Description
Significance of Cysteine Proteases in Cellular Processes
Cysteine proteases represent a large and diverse family of enzymes characterized by a catalytic cysteine residue in their active site. These proteases are fundamental to numerous physiological processes. nih.govmpg.de A particularly well-studied family of cysteine proteases is the caspases (cysteine-aspartyl proteases), which are central regulators of apoptosis, or programmed cell death. nih.govoup.commdpi.com Apoptosis is a highly regulated and essential process for normal tissue development, the maintenance of tissue homeostasis, and the elimination of damaged or infected cells. nih.govnih.gov
The caspase family is broadly divided into two main groups based on their function in apoptosis:
Initiator caspases: These include caspase-2, -8, -9, and -10. They are responsible for initiating the apoptotic cascade in response to specific death signals. mdpi.comnih.gov
Executioner caspases: These include caspase-3, -6, and -7. Once activated by initiator caspases, they carry out the widespread cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov
The discovery that the C. elegans cell death gene, ced-3, is homologous to the human cysteine protease caspase-1 was a seminal finding that ignited intensive investigation into the role of proteases in apoptosis. nih.govoup.comjneurosci.org Beyond caspases, other families of cysteine proteases, such as cathepsins and calpains, are also involved in orchestrating cell death and other vital cellular functions. nih.gov Given their central role, the dysregulation of cysteine protease activity is implicated in a variety of human diseases, including cancer and neurodegenerative disorders, making them important targets for therapeutic research. nih.gov
Evolution of Chemical Probes for Protease Activity Profiling
Understanding the precise roles of proteases is complicated by the fact that their activity is tightly controlled at multiple levels, including synthesis as inactive zymogens, post-translational modifications, and the presence of endogenous inhibitors. nih.gov Consequently, the abundance of a protease enzyme does not always correlate with its activity level. This challenge led to the development of activity-based probes (ABPs), which are powerful chemical tools designed to specifically label and quantify the active forms of enzymes within complex biological systems. nih.govnih.govstanford.edu
An ABP is a small molecule typically composed of three key elements: stanford.eduuni-konstanz.defrontiersin.org
A reactive group or "warhead" that forms a stable, covalent bond with a reactive amino acid residue in the enzyme's active site.
A recognition element , often a peptide sequence, that mimics the enzyme's natural substrate to confer specificity.
A reporter tag , such as a biotin (B1667282) molecule or a fluorophore, which enables detection, visualization, and/or enrichment of the labeled enzyme.
The design of ABPs has evolved significantly over time. Early probes, such as general fluorophosphonates for serine proteases, often suffered from a lack of specificity. frontiersin.org Subsequent innovations have focused on tailoring the recognition element and warhead to achieve high selectivity for specific protease families and even individual enzymes. stanford.edu For cysteine proteases like caspases, warheads such as acyloxymethyl ketones (AOMK) and fluoromethyl ketones (FMK) have been developed to irreversibly target the catalytic cysteine residue. nih.govnih.govnih.gov
The incorporation of different tags has expanded the applications of ABPs. Fluorescent tags allow for the real-time imaging of protease activity in living cells and whole organisms, providing spatial and temporal information. mdpi.comnih.gov Biotin tags serve as high-affinity handles for the purification of probe-labeled enzymes, enabling their identification and further characterization through techniques like mass spectrometry. stanford.eduscbt.com This progression from broad-spectrum inhibitors to highly selective and versatile probes has revolutionized protease research, providing unprecedented insight into their functional roles in complex biological processes. nih.gov
Overview of Biotin-VDVAD-FMK as a Research Tool
This compound is a specialized activity-based probe designed for the study of the caspase family of cysteine proteases. medchemexpress.comcymitquimica.comscbt.com As a research tool, its utility stems from its unique chemical structure, which allows it to function as a cell-permeable, irreversible inhibitor that can tag active caspases for subsequent detection and analysis. scbt.commedchemexpress.comapexbt.com
The structure of this compound can be broken down into three functional components:
Peptide Recognition Sequence (VDVAD): This tetrapeptide sequence (Val-Asp-Val-Ala-Asp) was originally intended to be a specific target for caspase-2. portlandpress.comnih.gov However, extensive research has demonstrated that this sequence is also recognized and cleaved by other caspases, particularly executioner caspases. portlandpress.com This makes this compound a broad-spectrum or "pan-caspase" probe rather than a highly specific one.
Fluoromethylketone (FMK) Warhead: The FMK group is an electrophilic warhead that irreversibly modifies the active site of caspases. jneurosci.org It forms a stable covalent bond with the thiol group of the catalytic cysteine residue, thereby permanently inactivating the enzyme. scbt.commedchemexpress.com
Biotin Tag: The biotin molecule serves as a high-affinity reporter tag. scbt.com The strong and specific interaction between biotin and streptavidin is exploited to detect, immobilize, and purify the caspase-probe complexes from complex mixtures like cell lysates. caymanchem.comnih.gov
In practice, researchers use this compound to affinity-label active caspases during cellular processes like apoptosis. cymitquimica.comscbt.comnih.gov Because the probe is cell-permeable, it can be introduced to living cells, where it will bind only to caspases that have been proteolytically activated. nih.gov Following cell lysis, the biotin-tagged caspases can be captured using streptavidin-coated beads and identified via methods such as Western blotting. This "in situ trapping" approach has been valuable for identifying the proximal initiator caspases that are activated in response to a specific death stimulus. nih.gov Although it lacks specificity for a single caspase, this compound remains a widely used and valuable tool for the general detection and affinity labeling of active caspases in biochemical and cell-based assays. portlandpress.comnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Full Name | Biotin-Val-Ala-Asp(OMe)-Fluoromethylketone | scbt.com |
| Synonyms | pan-caspase inhibitor; Biotin-VAD(OMe)-FMK | scbt.com |
| Molecular Formula | C₃₀H₄₉FN₆O₈S | cymitquimica.comscbt.comcaymanchem.com |
| Molecular Weight | 672.8 g/mol | cymitquimica.comscbt.comcaymanchem.com |
| Appearance | Solid | cymitquimica.comapexbt.com |
| Function | Cell-permeable, irreversible, biotin-labeled caspase inhibitor | medchemexpress.comcymitquimica.comapexbt.com |
| Mechanism | The FMK warhead covalently binds to the active site cysteine of caspases. The biotin tag allows for affinity-based detection and purification. | scbt.comcaymanchem.com |
| Primary Application | Identification and affinity labeling of active caspases in cell lysates and in vivo. | cymitquimica.comscbt.comnih.gov |
Properties
Molecular Formula |
C34H54FN7O11S |
|---|---|
Molecular Weight |
787.9024 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanistic Interrogation of Caspase Inhibition by Biotin Vdvad Fmk
Covalent Engagement with Caspase Active Sites
The inhibitory mechanism of Biotin-VDVAD-FMK is predicated on its ability to form a covalent bond with the target enzyme. Caspases possess a critical cysteine residue within their active site, which is essential for their catalytic function. The inhibitor is designed to mimic a natural substrate, allowing it to enter the active site. Once positioned, the electrophilic nature of the FMK "warhead" facilitates a direct reaction with the nucleophilic thiol group of the active site cysteine. scbt.comsci-hub.se
This chemical reaction results in the formation of a stable thioether linkage between the inhibitor and the enzyme. nih.gov This covalent modification effectively and permanently blocks the active site, preventing access by natural protein substrates and thereby halting the enzyme's proteolytic activity. scbt.com The covalent binding has been demonstrated for related FMK-based probes, where the inhibitor attaches to the large subunit of the active caspase enzyme. nih.govaacrjournals.org This targeted and permanent engagement is a hallmark of activity-based probes, providing a direct readout of enzymatic function.
Irreversible Binding Kinetics and Molecular Interactions
The interaction between this compound and its target caspase is classified as irreversible due to the formation of a stable covalent bond. medchemexpress.commedchemexpress.combpsbioscience.com This creates a stable adduct with the active site cysteine, leading to sustained, long-lasting inhibition. scbt.com The kinetics of this interaction are typically rapid, a characteristic feature of fluoromethyl ketone inhibitors. scbt.com
While specific kinetic data for this compound is not extensively published, the kinetics of the closely related pan-caspase inhibitor, Z-VAD-FMK, provide insight into the efficiency of this class of compounds. The rate of inhibition varies between different caspases, reflecting the specificity conferred by the peptide sequence. ebi.ac.uk For example, a peptidomimetic based on the VDVAD sequence was shown to inhibit human caspase-2 with a remarkably high inactivation rate (k₃/Kᵢ) of approximately 5,500,000 M⁻¹s⁻¹, demonstrating potent and efficient inhibition. biorxiv.org The irreversibility of the binding means that the enzymatic activity cannot be recovered, making these inhibitors powerful tools for studying caspase-dependent signaling pathways. ebi.ac.uknih.gov
| Caspase Target | Half-Time for Inhibition (seconds) at 1 µM Inhibitor |
|---|---|
| Caspase-1 | 2.5 |
| Caspase-2 | 2400 |
| Caspase-3 | 43 |
| Caspase-4 | 130 |
| Caspase-5 | 5.3 |
| Caspase-6 | 98 |
| Caspase-7 | 39 |
| Caspase-8 | 2.5 |
| Caspase-9 | 3.9 |
Data derived from the related pan-caspase inhibitor Z-VAD-FMK illustrates the rapid to moderate inhibition kinetics characteristic of this inhibitor class. ebi.ac.uk The VDVAD peptide sequence specifically enhances selectivity towards Caspase-2. biorxiv.orgbpsbioscience.com
Role of the Fluoromethyl Ketone (FMK) Warhead in Enzymatic Inactivation
The fluoromethyl ketone (FMK) moiety is the reactive component, or "warhead," responsible for the irreversible inactivation of the caspase enzyme. sci-hub.se The fluorine atom, being highly electronegative, enhances the electrophilic character of the adjacent ketone carbon. scbt.com This heightened electrophilicity makes the ketone highly susceptible to nucleophilic attack by the active site cysteine residue of the caspase. scbt.comebi.ac.uk
The reaction proceeds through the formation of a tetrahedral intermediate, which then resolves into a stable thioether bond, covalently linking the inhibitor to the enzyme. ebi.ac.uk The indispensability of the FMK group for this covalent interaction is highlighted by studies where its replacement with a less reactive ketone, such as an ethyl ketone, completely abolishes the inhibitory activity. sci-hub.se FMK-based inhibitors are generally specific for cysteine peptidases and have advantages over other reactive groups like chloromethyl ketones, as they show significantly less reactivity towards other biological nucleophiles such as glutathione, resulting in fewer off-target effects. sci-hub.seebi.ac.uk Furthermore, the FMK group contributes to the cell permeability of the compound, allowing it to access intracellular caspases in living cells. kamiyabiomedical.com
Function of the Biotin (B1667282) Tag in Probe Utility
The biotin tag is a crucial feature that transforms the inhibitor into a versatile research probe. caymanchem.com Biotin, a small vitamin molecule, has an exceptionally strong and highly specific non-covalent affinity for the proteins avidin (B1170675) and streptavidin (Ka = 10¹⁵ M⁻¹). thermofisher.comcreative-diagnostics.comthermofisher.com This interaction is one of the strongest known in biology and is stable under harsh conditions, including extreme pH and temperature. thermofisher.com
By attaching a biotin molecule to the VDVAD-FMK inhibitor, researchers can exploit this high-affinity interaction for several applications. thermofisher.com Since the inhibitor only binds to caspases in their active conformation, the biotin tag effectively labels the active caspase population within a cell or cell lysate. nih.gov These biotin-tagged caspases can then be easily detected, isolated, and quantified. kamiyabiomedical.comcaymanchem.com Common applications include:
Affinity Pulldown: Biotinylated caspases can be captured from complex protein mixtures using avidin or streptavidin immobilized on beads. nih.govtuat.ac.jp
Western Blotting: Following separation by gel electrophoresis, the biotinylated proteins can be visualized using streptavidin conjugated to an enzyme (like horseradish peroxidase) or a fluorescent dye. aacrjournals.orgthermofisher.com
Specificity and Selectivity Profile of Biotin Vdvad Fmk in Caspase Targeting
Binding Affinity Across the Caspase Family
While Biotin-VDVAD-FMK is primarily targeted at caspase-2, its interaction with other caspases is a critical aspect of its selectivity profile.
This compound demonstrates its highest affinity for caspase-2. Studies have shown that inhibitors with the VDVAD sequence, such as Z-VDVAD-FMK, are potent inhibitors of caspase-2 and can be used to investigate its role in apoptotic pathways. bpsbioscience.comnih.gov For instance, Z-VDVAD-FMK has been shown to block apoptosis by specifically inhibiting caspase-2 activation. nih.gov While primarily targeting caspase-2, some cross-reactivity with other initiator caspases like caspase-8 and caspase-9 has been observed, though generally at higher concentrations. nih.gov The biotinylated form is particularly useful for affinity labeling to "trap" and identify active caspases within a cellular lysate. medchemexpress.com
The VDVAD sequence is not optimal for recognition by executioner caspases like caspase-3 and caspase-7, whose preferred recognition motif is DEVD. However, some inhibition of caspase-3 and caspase-7 by VDVAD-based inhibitors has been reported, indicating a degree of cross-reactivity. bpsbioscience.com For example, Z-VDVAD-FMK has been noted to also inhibit caspases 3 and 7. bpsbioscience.com This is an important consideration when interpreting data from experiments using this inhibitor.
Inflammatory caspases, such as caspase-1, -4, and -5, typically recognize sequences like WEHD or YVAD. Therefore, this compound is expected to have a significantly lower affinity for these caspases. While comprehensive data on the direct inhibition of all inflammatory caspases by this compound is limited, the substrate preference of these caspases suggests a high degree of selectivity of VDVAD-based inhibitors for caspase-2 over the inflammatory caspases.
| Caspase Target | Peptide Sequence | Inhibitor Example | Primary Interaction |
| Caspase-2 | VDVAD | This compound | High affinity, potent inhibition |
| Caspase-3/7 | DEVD | Biotin-DEVD-FMK creative-enzymes.com | Low to moderate cross-reactivity |
| Caspase-8 | IETD | Z-IETD-FMK nih.gov | Low cross-reactivity |
| Caspase-9 | LEHD | Z-LEHD-FMK nih.gov | Low cross-reactivity |
| Caspase-1 | YVAD/WEHD | Z-YVAD-FMK | Very low to negligible affinity |
| Caspase-4/5 | WEHD | Z-WEHD-FMK | Very low to negligible affinity |
Interaction with Apoptotic Executioner Caspases (e.g., Caspase-3, Caspase-7)
Comparative Analysis with Other Caspase Inhibitors and Substrates
To fully understand the utility of this compound, it is essential to compare it with other available tools for studying caspase activity.
Pan-caspase inhibitors, such as Z-VAD-FMK and Biotin-VAD-FMK, are designed to inhibit a broad spectrum of caspases. scbt.comscbt.com The VAD sequence is recognized by multiple caspases, making these inhibitors useful for determining if a cellular process is caspase-dependent. researchgate.net In contrast, this compound offers greater selectivity for caspase-2. nih.govbiocompare.com This specificity is crucial for dissecting the specific role of caspase-2 in cellular pathways, distinguishing its effects from those of other caspases. While pan-caspase inhibitors can confirm the general involvement of caspases, a more selective inhibitor like this compound is necessary to implicate caspase-2 specifically. However, it is important to note that even Z-VAD-FMK shows exceptions in its inhibitory profile, with some studies suggesting it does not potently inhibit caspase-2. invivogen.com
| Inhibitor | Peptide Sequence | Primary Target(s) | Key Application |
| This compound | VDVAD | Caspase-2 | Specific investigation of caspase-2 function |
| Z-VAD-FMK | VAD | Most Caspases | General investigation of caspase-dependent processes |
| Biotin-VAD-FMK | VAD | Most Caspases | Affinity labeling of active caspases |
Fluorogenic substrates are used to measure the enzymatic activity of caspases. Ac-DEVD-AFC is a classic substrate for measuring the activity of caspase-3 and other executioner caspases. cosmobio.co.jp While caspase-2 can cleave DEVD-containing substrates, it does so with much lower efficiency than its preferred VDVAD sequence.
More recently, substrates with improved selectivity for caspase-2, such as Ac-VDTTD-AFC, have been developed. nih.govresearchgate.net Research has shown that Ac-VDTTD-AFC exhibits better selectivity for caspase-2 over caspase-3 compared to the more traditional Ac-VDVAD-AFC. nih.gov The use of such selective substrates in conjunction with specific inhibitors like this compound allows for a more precise and reliable investigation of caspase-2 activity and function in complex biological systems. researchgate.net
| Compound | Type | Peptide Sequence | Primary Caspase Target |
| This compound | Inhibitor | VDVAD | Caspase-2 |
| Ac-DEVD-AFC | Substrate | DEVD | Caspase-3/7 |
| Ac-VDTTD-AFC | Substrate | VDTTD | Caspase-2 (higher selectivity) |
Differentiation from Pan-Caspase Inhibitors
Considerations for Off-Target Interactions in Complex Biological Systems
When using this compound in complex biological systems such as cell lysates or whole organisms, the potential for off-target interactions is a critical consideration. The fluoromethylketone (FMK) reactive group, while effective at inhibiting cysteine proteases like caspases, is not exclusively selective for this enzyme family. mdpi.comstanford.edu
One major area of concern is the cross-reactivity of FMK-based inhibitors with other classes of cysteine proteases, such as cathepsins and legumain. stanford.edu Studies have shown that some FMK-based caspase inhibitors can also block the activity of these lysosomal proteases. stanford.edu This is particularly relevant in studies of apoptosis, where lysosomal protease involvement can be a concurrent event. stanford.edu Such cross-reactivity could lead to an overestimation of caspase activity or misinterpretation of the specific proteases involved in a cellular process. stanford.edu
Furthermore, some research indicates that certain serine proteases can exhibit caspase-like activity, hydrolyzing caspase substrates. core.ac.uk While FMK-based inhibitors are known to irreversibly inhibit cysteine proteases, they may only reversibly inhibit serine proteases. core.ac.uk This differential inhibition could complicate the interpretation of results, especially if both enzyme types are active. In one study, a biotinylated VAD-FMK probe did not covalently label a serine protease with caspase-like activity, although it did prevent the hydrolysis of a caspase substrate. core.ac.uk
The complexity of the cellular environment means that numerous proteins could potentially interact with the probe non-specifically. To address this, competition assays are often employed. In these experiments, cells or lysates are pre-incubated with an excess of a non-biotinylated, active-site-directed inhibitor (like unlabeled Z-VAD-FMK) before the addition of this compound. caymanchem.comnih.gov A reduction in the signal from the biotinylated probe indicates that the binding is specific to the active site of the target proteases. caymanchem.comnih.gov For example, the binding of Biotin-VAD-FMK to caspase-3 and caspase-8 in hepatocyte lysates was shown to be specific, as it could be blocked by the caspase inhibitor Ac-DEVD-CHO. caymanchem.com Similarly, the binding of biotin-VAD to caspases in effector T cell lysates was effectively competed by an excess of non-biotinylated z-VAD. nih.gov
These considerations underscore the importance of careful experimental design and the use of appropriate controls to validate the specificity of this compound in any given biological system.
Table 2: Potential Off-Target Protease Families for FMK-based Inhibitors
| Protease Family | Type of Interaction | Implication | Citation |
|---|---|---|---|
| Cathepsins | Cross-reactivity / Inhibition | Potential for overestimation of caspase activity | stanford.edu |
| Legumain | Cross-reactivity / Inhibition | Misinterpretation of protease involvement | stanford.edu |
Applications of Biotin Vdvad Fmk in Cellular and Molecular Biology Research
Elucidating Apoptotic Pathways and Cell Death Mechanisms
The study of apoptosis, or programmed cell death, is a primary area of application for Biotin-VDVAD-FMK. Apoptosis is a highly regulated process orchestrated by a family of cysteine proteases called caspases. nih.gov These enzymes are present in the cell as inactive zymogens and are activated in a hierarchical cascade upon receiving an apoptotic signal. nih.govmerckmillipore.com
The caspase cascade involves initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner or effector caspases (e.g., caspase-3, -6, -7). nih.gov Initiator caspases are activated first and in turn cleave and activate the executioner caspases, which then dismantle the cell. A key challenge in apoptosis research is to identify the specific initiator caspase that triggers the cascade in response to a particular stimulus.
This compound is instrumental in this context through a technique known as "in situ active caspase trapping". nih.govnih.govembopress.org Researchers pre-incubate cells with the compound before applying an apoptotic stimulus. Because this compound is an irreversible inhibitor, it covalently binds to the first caspases that become enzymatically active, effectively "trapping" them and preventing the activation of downstream caspases. nih.govnih.gov The biotinylated and captured active caspases can then be isolated and identified.
This approach allows for the determination of the hierarchical position of caspases in a signaling pathway. For instance, in a study using Jurkat cells induced to undergo apoptosis with the DNA-damaging agent etoposide, the in situ trapping method with Biotin-VAD-fmk revealed that caspase-8 and caspase-9 were the upstream caspases activated, rather than caspase-2. nih.gov In another study on neuronal cell death, Biotin-VAD-fmk was used to demonstrate that caspase activation is an upstream event that precedes the induction of the pro-apoptotic protein Bim. nih.gov
By isolating the active caspases bound to this compound, researchers can use techniques like Western blotting and mass spectrometry to precisely identify them. nih.govembopress.org This provides direct evidence of which specific caspases are involved in a given apoptotic process.
Several studies highlight this application:
In research on TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death in Jurkat cells, pull-down experiments using Biotin-VAD-fmk showed a significant depletion of the full-length forms of caspase-8 and caspase-2, confirming their activation in response to the treatment. nih.gov
A mass spectrometry-based analysis of proteins captured by Biotin-VAD-fmk in HeLa cells undergoing apoptosis led to the identification of Apoptosis Inhibitor 5 (API5) as a novel, endogenous protein that directly binds to and inhibits caspase-2. embopress.org
In cultured hepatocytes, Biotin-VAD-FMK was shown to effectively bind to activated caspase-3 and caspase-8, demonstrating its utility in this cell system. caymanchem.com
| Cell Type | Apoptotic Stimulus | Active Caspases Identified | Key Finding | Reference |
|---|---|---|---|---|
| Jurkat T-cells | TRAIL | Caspase-8, Caspase-2 | Demonstrated the activation of specific initiator caspases in the extrinsic apoptosis pathway. | nih.gov |
| HeLa Cells | α-toxin | Caspase-2 | Led to the identification of API5 as an endogenous caspase-2 inhibitor. | embopress.org |
| Hepatocytes | TNF-α and Actinomycin D | Caspase-3, Caspase-8 | Confirmed the tool's ability to inhibit and bind to key caspases in liver cell apoptosis. | caymanchem.com |
| Sympathetic Neurons | Nerve Growth Factor (NGF) Deprivation | Caspase-2 | Established that caspase-2 activation occurs upstream of Bim induction in neuronal death. | nih.gov |
Dissecting Caspase Cascade Activation in Programmed Cell Death
Analysis of Caspase Activation in Non-Apoptotic Cellular Processes
Growing evidence indicates that caspases participate in a variety of cellular functions beyond their role as executioners of cell death. nih.gov These non-apoptotic roles include cell cycle regulation, DNA repair, and inflammation. This compound serves as a critical tool for studying the low levels of caspase activity that characterize these processes.
Caspase activation has been linked to the regulation of the cell cycle. For example, the activation of CD8+ T lymphocytes requires caspase-8 activity not to induce death, but to promote cell cycle entry and proliferation. unil.ch In these studies, Biotin-VAD-fmk was used to precipitate active caspases from proliferating T-cell blasts. aai.org The results showed that active caspase-8 could be detected, supporting its role in non-apoptotic T-cell activation. unil.chaai.org Caspase-2 has also been implicated as a regulator of the cell cycle, further expanding the research area where this compound can be applied. nih.gov
Cells possess intricate DNA repair mechanisms to maintain genomic stability, and some components of the apoptotic machinery, including caspases, are involved in these processes. merckmillipore.com DNA damage is a potent activator of apoptotic signaling and can trigger the activation of initiator caspases like caspase-2. nih.govnih.gov While apoptosis is the ultimate outcome of severe, irreparable damage, lower levels of caspase activation may participate in the DNA damage response itself. This compound can be employed to detect the activation of caspases in response to DNA-damaging agents, providing a means to investigate the intersection of cell death and DNA repair pathways. nih.govresearchgate.net
Pyroptosis is a highly inflammatory form of programmed cell death that is distinct from apoptosis and crucial for host defense against pathogens. researchgate.netplos.org This pathway is typically dependent on the activation of inflammatory caspases, such as caspase-1 in the canonical inflammasome pathway and caspase-11 (or its human orthologs caspase-4/5) in the non-canonical pathway. researchgate.netresearchgate.net
This compound has proven effective in studying pyroptosis by its ability to bind and trap these active inflammatory caspases. This allows researchers to confirm their activation and study the mechanisms of pyroptotic cell death.
In a study of lung epithelial cells infected with the bacterium Burkholderia thailandensis, Biotin-VAD-FMK was used in a pull-down assay to successfully detect active caspase-11, confirming its role in driving pyroptosis in response to the infection. researchgate.net
Similarly, when investigating the immune response to Brucella abortus in macrophages, an active caspase-11 pull-down assay using Biotin-VAD-FMK demonstrated that this caspase is activated, linking the pathogen to the non-canonical inflammasome pathway. researchgate.net
Role in Cell Differentiation and Proliferation Studies
While caspases are primarily known for their role in apoptosis, emerging evidence highlights their non-apoptotic functions in fundamental cellular processes like differentiation and proliferation. This compound has been instrumental in elucidating these roles.
In the context of muscle differentiation, studies have utilized this compound to demonstrate the activation of specific caspases. For instance, in C2C12 myoblasts, an in vitro model for muscle differentiation, this compound was used in affinity labeling experiments to show that caspase-9 is activated during the differentiation process. researchgate.netbiologists.com This was achieved by incubating the cells with this compound, followed by purification of the biotin-labeled proteins using streptavidin beads and subsequent identification by immunoblotting. researchgate.netbiologists.com These studies revealed that caspase-9 processing occurs during differentiation, and the use of this compound confirmed that this processed caspase-9 is indeed enzymatically active. researchgate.netbiologists.com
Similarly, the role of caspases in the proliferation and differentiation of immune cells, such as T cells, has been investigated using this tool. In studies of CD4+ T cells, this compound was used to precipitate active caspases and identify their activation status during different polarization conditions (Th1 and Th2). nih.gov These experiments showed that viable effector CD4+ T cells exhibit intermediate levels of caspase activity. nih.gov Furthermore, in CD8+ T cells, this compound pull-down assays revealed that caspase activity is required for their proliferative response. aai.org The pan-caspase inhibitor z-VAD-FMK was shown to inhibit the proliferation of these cells, underscoring the non-apoptotic role of caspases in T cell activation. aai.org
| Cell Type | Experimental Context | Key Finding with this compound | Reference |
| C2C12 Myoblasts | Muscle Differentiation | Confirmed activation of caspase-9 during differentiation. | researchgate.netbiologists.com |
| CD4+ T Cells | Th1/Th2 Polarization | Identified intermediate levels of active caspases in viable effector cells. | nih.gov |
| CD8+ T Cells | Proliferation | Showed that caspase activity is necessary for the proliferative response. | aai.org |
Utilization in Disease Model Research (Non-Human Systems)
This compound has proven to be a critical tool in studying the involvement of caspases in various pathological conditions in non-human model systems. Its ability to specifically label and isolate active caspases provides direct evidence of their enzymatic activity within a disease context.
Studies in Cancer Biology Models (e.g., tumor progression, therapy response)
In cancer research, understanding the mechanisms of cell death and survival is paramount. This compound has been employed to investigate the role of caspases in the response of cancer cells to therapeutic agents. For example, in studies involving the antihistamine derivative "Super-ebastine," which exhibits anti-cancer properties, this compound was used in conjunction with other specific caspase inhibitors. ijbs.com These experiments helped to delineate the specific caspase pathways involved in drug-induced cancer cell death, revealing that a caspase-2-dependent apoptotic pathway was activated. ijbs.com
The biotin (B1667282) moiety of this compound can also be leveraged for targeted drug delivery strategies in cancer therapy. Biotin receptors are often overexpressed on the surface of various cancer cells. rsc.org This has led to the development of biotin-conjugated therapeutics designed to specifically target and be internalized by tumor cells, thereby enhancing drug efficacy and reducing off-target toxicity. rsc.org While this compound itself is an inhibitor, the principle of using biotin for targeting is a significant area of cancer research. rsc.org
| Cancer Model | Research Focus | Application of this compound Principle | Key Finding | Reference |
| Lung and Prostate Cancer Cells | Drug-induced apoptosis | Used in comparative inhibitor studies | Identified a caspase-2 dependent cell death pathway induced by Super-ebastine. | ijbs.com |
| Various Tumor Types | Targeted Therapy | Conceptual basis for biotin-conjugated drugs | Biotin receptor overexpression allows for targeted delivery of anti-cancer agents. | rsc.org |
Investigations in Neurodegenerative Disease Models (e.g., neuronal cell death)
Aberrant neuronal death is a hallmark of neurodegenerative diseases. portlandpress.com this compound is a valuable tool for identifying which caspases are active at different stages of neuronal death. portlandpress.comnih.gov By pre-loading cells with this compound, researchers can detect the activation of initiator caspases, which are the first to be activated in the apoptotic cascade. portlandpress.comnih.gov Conversely, adding the compound at the time of cell harvest allows for the detection of active effector caspases, which are further downstream. portlandpress.comnih.gov
In models of Alzheimer's disease, this compound has been used to demonstrate the rapid activation of caspase-2 in hippocampal neurons treated with β-amyloid, a peptide implicated in the disease. columbianeuroresearch.org This affinity-labeling approach, followed by immunoprecipitation and western blotting, provided direct evidence for the involvement of active caspase-2 in the early stages of β-amyloid-induced neuronal apoptosis. columbianeuroresearch.org Similarly, in studies of nerve growth factor (NGF) deprivation, a model for developmental neuronal death, this compound trapping assays have been used to analyze active caspase levels in dorsal root ganglion (DRG) axons, highlighting the role of caspases in axonal degeneration. researchgate.net
| Disease Model | Cell/Tissue Type | Key Finding with this compound | Reference |
| Alzheimer's Disease | Rat Hippocampal Neurons | Showed rapid activation of caspase-2 upon β-amyloid treatment. | columbianeuroresearch.org |
| Neuronal Development/Degeneration | Mouse Sympathetic & DRG Neurons | Detected active caspases in axons following NGF deprivation. | researchgate.net |
| Cerebral Ischemia | Rat Hippocampus | Indicated that caspase inhibition prevents cell death but not functional impairment. | meduniwien.ac.at |
Research in Other Pathological Conditions Involving Caspases
The utility of this compound extends to a range of other pathological conditions where caspase activity is implicated. For instance, in models of endotoxic shock, a severe systemic inflammatory response, the related pan-caspase inhibitor z-VAD-FMK has been shown to modulate macrophage activity. frontiersin.org While this study did not use the biotinylated form, it highlights the therapeutic potential of targeting caspases in inflammatory diseases. The use of this compound in such models could help to precisely identify the active caspases driving the inflammatory process.
In studies of apoptosis induced by pore-forming toxins, an in-situ trapping approach with Biotin-VAD-FMK was used to identify the proximal activated caspase. embopress.org These experiments revealed that caspase-2 was the initiator caspase in HeLa cells responding to α-toxin, a finding that was subsequently confirmed by mass spectrometry of the pulled-down protein complexes. embopress.org This demonstrates the power of this compound in dissecting complex signaling pathways.
Furthermore, in models of T-cell homeostasis, this compound has been used to compare the levels of active caspases in T-cells cultured with different cytokines, IL-2 and IL-15. nih.gov These studies showed that while the levels of active caspase-8 and -9 were similar, active caspase-3 levels were significantly higher in IL-2 cultured T-cells, providing insights into the differential regulation of T-cell survival by these cytokines. nih.gov
| Pathological Condition | Model System | Key Finding with this compound | Reference |
| Pore-Forming Toxin-Induced Apoptosis | HeLa Cells | Identified caspase-2 as the initiator caspase. | embopress.org |
| T-cell Homeostasis | Mouse T-cells | Revealed differential regulation of active caspase-3 by IL-2 and IL-15. | nih.gov |
| Endotoxic Shock | Macrophage cultures | (Related inhibitor z-VAD-FMK) Modulated macrophage necroptosis and activation. | frontiersin.org |
Methodological Frameworks Employing Biotin Vdvad Fmk
Activity-Based Protein Profiling (ABPP) for Active Caspase Detection
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed probes to determine the functional status of enzymes within complex biological samples. stanford.eduresearchgate.net Biotin-VDVAD-FMK is an exemplary activity-based probe (ABP) for the study of caspases. arxiv.orgresearchgate.net ABPs like this compound typically consist of a reactive group (the "warhead," in this case, FMK), a recognition element (the VDVAD peptide sequence), and a reporter tag (biotin). arxiv.orgresearchgate.net
This compound can be used in both in-cell and cell-free systems to label active caspases.
In-Cell Labeling: Due to its cell permeability, this compound can be directly added to the culture medium of living cells. nih.gov Inside the cell, it will only bind to and label caspases that are in their active conformation. This allows for the specific identification of cells undergoing processes involving caspase activation, such as apoptosis. nih.gov For example, studies have shown that pre-incubating cells with this compound before inducing apoptosis allows for the subsequent detection of activated caspases. nih.govnih.gov
Cell-Free Labeling: In this approach, cell lysates are prepared first, and then incubated with this compound. nih.gov This method is useful for studying caspase activation under specific in vitro conditions and for overcoming potential issues with probe delivery into intact cells. nih.gov Lysates from apoptotic cells, when treated with this compound, show distinct bands corresponding to active caspases upon analysis. nih.gov
Once the active caspases are labeled with biotin (B1667282), they can be detected using the high-affinity interaction between biotin and streptavidin. genscript.com
Western Blot: This is a common method for detecting biotin-labeled caspases. nih.gov After labeling, total cell or lysate proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). genscript.comnih.govresearchgate.net The addition of a chemiluminescent substrate allows for the visualization of the biotinylated caspases as distinct bands. nih.govresearchgate.net The specificity of the labeling can be confirmed by pre-treating the sample with an unlabeled caspase inhibitor, which should prevent the binding of this compound and thus the appearance of the bands. nih.gov
In-Gel Fluorescence: While less common for biotin-based probes, a similar principle can be applied using fluorescently tagged streptavidin. After SDS-PAGE, the gel can be directly imaged to visualize the fluorescently labeled caspase bands. This method can offer a more direct and quantitative readout compared to Western blotting.
In-Cell and Cell-Free Labeling Strategies
Affinity Purification and Enrichment of Active Caspases
The biotin tag on this compound is not only for detection but also serves as a powerful handle for the purification and enrichment of active caspases from complex mixtures. nih.gov
This technique leverages the strong and specific interaction between biotin and streptavidin or avidin (B1170675), which are typically immobilized on agarose (B213101) or magnetic beads. nih.govaai.org
Labeling: Cells or lysates are treated with this compound to label active caspases. nih.govaai.org
Binding: The labeled lysate is then incubated with streptavidin/avidin-coated beads. nih.govaai.org The biotinylated caspases bind tightly to the beads.
Washing: The beads are washed extensively to remove non-specifically bound proteins.
Elution: The bound caspases can then be eluted from the beads, often by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction.
This process results in a highly enriched sample of active caspases that were present in the initial lysate. researchgate.net
The enriched active caspase fraction obtained from pull-down assays is ideal for further proteomic analysis, most notably by mass spectrometry (MS). nih.govcellphysiolbiochem.com This powerful analytical technique can be used to:
Identify the specific caspases that were active in the sample. By analyzing the peptide fragments generated from the purified proteins, MS can definitively identify the caspases (e.g., caspase-2, caspase-3, caspase-8, caspase-9) that were captured by the this compound probe. nih.govrupress.org
Identify interacting proteins and substrates. In some experimental setups, the pull-down can co-purify proteins that are in a complex with the active caspase. nih.gov MS analysis of these co-purified proteins can reveal novel caspase substrates and regulatory partners. For instance, a study identified apoptosis inhibitor 5 (API5) as an interacting partner of active caspase-2 by performing mass spectrometry on proteins co-precipitated with biotin-VAD-fmk. nih.gov
Streptavidin/Avidin Pull-Down Assays
Quantitative Assessment of Caspase Activity
While this compound is primarily a tool for identification and purification, it can be used for semi-quantitative assessment of caspase activity. By comparing the intensity of the biotin signal in Western blots between different samples (e.g., treated vs. untreated cells), one can infer the relative amount of active caspases. For example, an increase in the intensity of a band corresponding to an active caspase after drug treatment would suggest that the drug induces caspase activation.
For more precise quantification, other methods are often used in conjunction with or as an alternative to biotin-based probes. These include assays that measure the cleavage of a fluorogenic or colorimetric peptide substrate. mdpi.com However, the strength of this compound lies in its ability to directly label and allow for the visualization and isolation of the active enzyme itself, rather than just measuring its downstream activity.
Spectrophotometric and Fluorometric Assay Integration
Direct spectrophotometric or fluorometric measurement of caspase-2 activity using this compound is not a common application, as the inhibitor itself does not generate a colored or fluorescent product upon binding to the enzyme. Instead, this compound is more suited for assays where the labeled caspase is captured and subsequently detected.
One such approach is an enzyme-linked immunosorbent assay (ELISA)-like format. In this setup, a plate is coated with a molecule that can capture the biotinylated probe, such as streptavidin. Cell lysates containing active caspase-2 are incubated with this compound, allowing the probe to bind to the active enzyme. The lysate is then added to the streptavidin-coated plate, and the active caspase-2, now labeled with biotin, is immobilized. Detection is then achieved using a primary antibody specific for caspase-2, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). The addition of a chromogenic substrate for the respective enzyme results in a color change that can be quantified using a spectrophotometer or microplate reader. merckmillipore.com The intensity of the signal is proportional to the amount of active caspase-2 in the sample.
| Assay Component | Function |
| This compound | Irreversibly binds to and labels active caspase-2. |
| Streptavidin-coated plate | Captures the biotin-labeled active caspase-2. |
| Anti-caspase-2 antibody | Specifically detects the captured caspase-2. |
| Enzyme-conjugated secondary antibody (e.g., HRP-conjugate) | Binds to the primary antibody and provides enzymatic activity for signal generation. |
| Chromogenic substrate (e.g., TMB for HRP) | Reacts with the enzyme to produce a colored product for spectrophotometric measurement. |
Alternatively, a fluorometric readout can be achieved by using a secondary antibody conjugated to a fluorophore instead of an enzyme. The resulting fluorescence can be measured with a fluorometer or a fluorescence plate reader.
Real-Time Monitoring Approaches
Real-time monitoring of enzyme activity typically relies on substrates that produce a continuous signal as they are cleaved. This compound, as an irreversible inhibitor, is not suitable for this type of continuous kinetic measurement. Once it binds to an active caspase, the enzyme is inactivated, and no further signal is generated from that specific enzyme molecule.
For real-time monitoring of caspase-2 activity, researchers commonly use fluorogenic substrates such as Ac-VDVAD-AFC (7-amino-4-trifluoromethylcoumarin) or Z-VDVAD-AMC (7-amino-4-methylcoumarin). Cleavage of these substrates by active caspase-2 releases the fluorescent AFC or AMC group, leading to an increase in fluorescence that can be monitored over time. researchgate.net
While this compound is not used for continuous monitoring, it can be employed in pulse-chase type experiments to label the population of active caspases at a specific point in time. By adding the probe at different time points during an apoptotic process and subsequently analyzing the amount of labeled caspase, a time-course of caspase activation can be constructed, albeit not in real-time.
Immunochemical Applications
The biotin moiety of this compound is central to its utility in various immunochemical techniques for the detection and visualization of active caspases.
Immunoblotting of Labeled Caspases
A primary application of this compound is in the affinity labeling and subsequent immunoblotting of active caspase-2. This method allows for the specific detection of the active form of the enzyme, distinguishing it from the inactive pro-caspase.
The general workflow for this application is as follows:
Cells or tissues undergoing apoptosis are incubated with cell-permeable this compound. The probe enters the cells and covalently binds to the active site of caspase-2.
The cells are lysed, and the total protein is extracted.
The biotin-labeled proteins are then isolated from the lysate using streptavidin-conjugated beads (e.g., streptavidin-agarose or streptavidin-magnetic beads). molbiolcell.org This step is a pull-down assay that specifically enriches for proteins that have been labeled with the biotinylated probe.
The beads are washed to remove non-specifically bound proteins.
The captured proteins are eluted from the beads, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane (e.g., PVDF or nitrocellulose).
The membrane is then probed with an antibody specific for caspase-2 in a standard Western blot procedure. nih.gov The presence of a band at the expected molecular weight for caspase-2 confirms that the active enzyme was present in the initial sample.
This technique has been successfully used to demonstrate the activation of caspase-2 in response to various stimuli. embopress.orgnih.gov
| Step | Purpose | Key Reagent(s) |
| Incubation | Labeling of active caspase-2 within cells. | This compound |
| Lysis | Extraction of total cellular proteins. | Lysis buffer |
| Pull-down | Isolation of biotin-labeled proteins. | Streptavidin-conjugated beads |
| Elution & SDS-PAGE | Separation of captured proteins by size. | Elution buffer, polyacrylamide gel |
| Western Blotting | Specific detection of caspase-2 among the captured proteins. | Anti-caspase-2 antibody |
Microscopic Visualization of Active Caspases within Cells
This compound can also be used for the microscopic visualization of active caspase-2 within individual cells, providing spatial information about where the enzyme is active. Since biotin itself is not fluorescent, this method requires a secondary detection step.
The procedure typically involves:
Incubating live or fixed and permeabilized cells with this compound to label the active caspase-2.
Washing the cells to remove any unbound probe.
Incubating the cells with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-FITC, streptavidin-Cy3, or streptavidin-Alexa Fluor 594). The streptavidin binds with high affinity to the biotin tag on the probe that is now attached to the active caspase.
Washing the cells again to remove any unbound streptavidin conjugate.
Visualizing the fluorescent signal using a fluorescence microscope. The location of the fluorescence within the cell corresponds to the location of active caspase-2.
This technique can be combined with other fluorescent probes or antibodies to co-localize active caspase-2 with other cellular structures or proteins. For direct visualization without a secondary detection step, researchers often use caspase inhibitors that are directly conjugated to a fluorophore, such as FAM-VAD-FMK. mdpi.com
Insights into Biological Pathways and Cellular Processes Derived from Biotin Vdvad Fmk Research
Delineation of Caspase-2 Activation Events and Substrate Specificity
The activation of initiator caspases is a critical, upstream event in many apoptotic pathways. Biotin-VDVAD-FMK has been instrumental in identifying which caspases are the first to become catalytically active in response to specific stimuli. This is particularly important for caspase-2, whose role and activation mechanism have been enigmatic. nih.gov The VDVAD peptide sequence is the preferred substrate for caspase-2, but it can also be cleaved by other caspases like caspase-3 and -7, making simple substrate cleavage assays ambiguous. promega.eenih.gov The affinity-ligand capture technique using this compound overcomes this by isolating the entire active enzyme, allowing for definitive identification via methods like Western blotting. nih.govnih.gov
Research using this probe has demonstrated that caspase-2 can be activated without prior proteolytic cleavage, likely through induced dimerization within a high-molecular-weight protein complex. semanticscholar.org Studies on HeLa cell lysates showed that while monomeric procaspase-2 was inactive, caspase-2 within a large complex was able to bind this compound, indicating it was catalytically active. semanticscholar.org This activation was found to be independent of the Apaf-1 apoptosome. semanticscholar.org
Furthermore, the "in situ active caspase trapping" approach has solidified the role of caspase-2 as an initiator caspase in various cellular stress models. By pre-incubating cells with this compound, researchers can trap the earliest activated caspases before downstream events occur. nih.gov This has led to the identification of caspase-2 as the primary initiator caspase in apoptosis induced by pore-forming toxins (PFTs) like α-toxin, and in response to mitochondrial oxidative stress caused by rotenone (B1679576) in primary neurons. nih.govresearchgate.netnih.gov
| Experimental Model | Apoptotic Stimulus | Identified Initiator Caspase(s) | Reference(s) |
| Primary Cortical Neurons | Rotenone (Mitochondrial Oxidative Stress) | Caspase-2 | nih.gov |
| HeLa Cells | α-toxin (Pore-Forming Toxin) | Caspase-2 | researchgate.netnih.gov |
| Jurkat Cells | Heat Shock | Caspase-2 | promega.ee |
| Rat Retina | Optic Nerve Crush (ONC) | Caspase-2 | plos.org |
| Hippocampal Neurons | β-amyloid (Aβ) | Caspase-2 | researchgate.net |
This table summarizes key findings where this compound was used to identify the primary initiator caspase in different experimental settings.
Understanding the Interplay Between Caspases and Mitochondrial Dysfunction
The mitochondrion is central to many apoptotic pathways, acting as a hub that integrates death signals and releases pro-apoptotic factors. This compound has been crucial in dissecting the sequence of events involving caspases and mitochondria.
A key finding from research using this probe is that caspase-2 can act upstream of the mitochondria. In a study on rotenone-induced apoptosis in neurons, pretreating cells with biotin-VAD-fmk allowed for the capture of active caspase-2. nih.gov The loss of caspase-2 in this model was shown to inhibit the activation of the pro-apoptotic BH3-only protein Bid and the pro-apoptotic protein Bax, as well as the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. nih.gov This firmly places caspase-2 activation as an event that precedes and is required for mitochondrial outer membrane permeabilization in this pathway.
Similarly, other studies have utilized biotinylated caspase inhibitors to explore the localization of caspase activity. While this compound is a pan-caspase inhibitor, related probes like biotin-DEVD-fmk have been used to specifically trap active caspase-3 and -7, demonstrating their localization to the mitochondria during certain differentiation processes. mdpi.com Research has also employed biotin-VAD-fmk to show that the activation of caspase-8 on the mitochondrial surface is dependent on the mitochondrial-specific lipid cardiolipin, highlighting a direct physical and functional link between an initiator caspase and the organelle. rupress.org
| Key Finding | Experimental Context | Role of this compound | Reference(s) |
| Caspase-2 acts upstream of mitochondria. | Rotenone-induced apoptosis in neurons. | Trapped active caspase-2, enabling study of downstream mitochondrial events like Bid/Bax activation and cytochrome c release. | nih.gov |
| Caspase-8 activation is dependent on mitochondrial cardiolipin. | Fas-induced apoptosis in HeLa cells. | Precipitated active caspase-8, showing its activation was reduced in cells deficient in a cardiolipin-modifying enzyme. | rupress.org |
| Caspase-2 activation can be independent of caspase-9. | Etoposide-induced apoptosis. | Demonstrated that in caspase-9 deficient cells, there was no activation of caspase-2, placing caspase-9 upstream. | molbiolcell.org |
This table illustrates how research employing biotinylated caspase inhibitors has clarified the relationship between specific caspases and mitochondrial events.
Revealing Novel Roles of Caspases in Cell Fate Decisions
While caspases are primarily known as the executioners of apoptosis, a growing body of evidence shows they participate in a variety of non-apoptotic processes, including cell differentiation, proliferation, and immune signaling. nih.govfrontiersin.org this compound has been a key technology in uncovering these alternative functions and the regulatory mechanisms that control them.
By using this compound in a mass spectrometry-based proteomic approach, researchers were able to identify novel proteins that associate with active caspase-2. embopress.org In one study, this led to the discovery of Apoptosis Inhibitor 5 (API5) as an endogenous inhibitor of caspase-2. embopress.org API5 was found to be co-precipitated with active caspase-2, and its depletion led to enhanced caspase-2 dimerization and activation, revealing a new layer of regulation that helps determine whether a cell lives or dies. embopress.org
The ability of caspases to be activated without leading to cell death implies a tightly controlled, sub-lethal level of activity. frontiersin.org The use of this compound allows for the detection of this low-level activity, which might be missed by other assays. These "caspase-dependent non-lethal cellular processes" (CDPs) are critical for normal development and tissue homeostasis. frontiersin.orgsdbonline.org Research in various models suggests that caspase-2, in particular, has context-dependent functions in processes like tumor suppression and cell cycle regulation, moving beyond its simple designation as a pro-apoptotic protease. nih.govresearchgate.net
Identifying New Therapeutic Avenues Through Caspase Modulation (Pre-Clinical Contexts)
The identification of specific initiator caspases in disease models opens the door for targeted therapeutic interventions. By clarifying the role of caspase-2 as a key initiator of apoptosis in specific pathological conditions, research using this compound has highlighted its potential as a therapeutic target.
In a pre-clinical model of optic nerve injury in adult rats, a condition that leads to the death of retinal ganglion cells (RGCs), the Biotin-VAD-fmk trapping assay was used to demonstrate that caspase-2 is specifically and significantly activated following the injury. plos.org Based on this finding, the pharmacological inhibition of caspase-2 using its specific inhibitor, Z-VDVAD-FMK, was tested. The results showed that inhibiting caspase-2 led to a significant increase in RGC survival, demonstrating that caspase-2 is a key orchestrator of RGC apoptosis in this context and a viable therapeutic target to prevent neuronal loss. plos.org
Similarly, in models of endothelial cell damage induced by oxyhemoglobin, which can occur after a subarachnoid hemorrhage, the caspase-2 inhibitor Z-VDVAD-FMK was shown to significantly reduce apoptosis. bpsbioscience.com While this study used the non-biotinylated inhibitor for the therapeutic effect, the foundational understanding of which caspases to target often comes from initial screening and identification studies that employ tools like this compound. plos.orgbpsbioscience.com These findings underscore the potential of modulating caspase activity for therapeutic benefit, for which the precise identification of the relevant upstream caspases is a critical first step.
| Disease/Injury Model | Therapeutic Intervention | Observed Outcome | Reference(s) |
| Optic Nerve Crush (Rat) | Intravitreal injection of Z-VDVAD-FMK (caspase-2 inhibitor) | Almost complete suppression of cleaved caspase-2 and significant promotion of retinal ganglion cell (RGC) survival. | plos.org |
| Oxyhemoglobin-induced Endothelial Cell Damage | Treatment with Z-VDVAD-FMK | Attenuation of apoptosis and proteolytic cleavage of PARP. | bpsbioscience.com |
| Endotoxic Shock (Mouse) | Treatment with Z-VAD-FMK (pan-caspase inhibitor) | Significantly extended survival time and increased survival rate. | frontiersin.org |
This table provides examples of pre-clinical studies where inhibiting caspases, particularly caspase-2, has shown therapeutic potential. The identification of the target caspase often relies on tools like this compound.
Limitations and Challenges in Research Applications of Biotin Vdvad Fmk
Intrinsic Selectivity Limitations for Specific Caspase Isoforms
A significant challenge in using Biotin-VDVAD-FMK lies in its limited selectivity for specific caspase isoforms. While the VDVAD peptide sequence is often associated with caspase-2, studies have demonstrated considerable cross-reactivity with other caspases. ahajournals.orgpromega.ee
Research on related VDVAD-based substrates further illustrates this issue. A luminescent substrate, Z-VDVAD-aminoluciferin, while optimized for caspase-2, is also readily cleaved by the effector caspases-3 and -7. promega.ee Similarly, the inhibitor Ac-VDVAD-CHO was found to be equally effective at inhibiting both caspase-2 and caspase-3, confirming that the VDVAD sequence itself does not confer specificity for caspase-2. promega.ee This inherent promiscuity means that this compound is best described as a broad-spectrum or pan-caspase inhibitor rather than a specific caspase-2 probe. sigmaaldrich.com In experiments using a general caspase inhibitor, biotin-VAD-fmk, activated initiator caspases-2, -8, and -9 were all labeled in Jurkat cells undergoing heat-induced apoptosis. nih.gov
Table 1: Reported Cross-Reactivity of VDVAD-Based Probes
| Probe/Inhibitor | Primary Target(s) | Known Cross-Reactivity | Reference(s) |
|---|---|---|---|
| Z-VDVAD-FMK | Caspase-2 | Caspase-3, other caspases | ahajournals.org |
| Z-VDVAD-aminoluciferin | Caspase-2 | Caspase-3, Caspase-7 | promega.ee |
| Ac-VDVAD-CHO | Caspase-2 | Caspase-3 | promega.ee |
Potential for Non-Caspase Interactions in Complex Biological Environments
The reactivity of the FMK group is not exclusive to caspases, creating the potential for interactions with other cellular proteins, particularly other classes of proteases. The fluoromethylketone warhead functions by covalently modifying the active site cysteine of caspases, but other cysteine proteases can also be targeted. sigmaaldrich.com
For instance, studies using a similar biotinylated FMK-based probe, Biotin-DEVD-FMK, have shown that it can label the cysteine protease cathepsin B in plant extracts. ibpc.fr This finding highlights the possibility that this compound could also bind to mammalian cathepsins or other cysteine proteases in complex biological lysates, leading to false-positive results.
Furthermore, the proteasome, a multi-catalytic protease complex, contains a caspase-like activity and has been reported to cleave some luminescent caspase substrates. promega.ee This raises the possibility that components of the proteasome could be labeled by this compound, further complicating the specific detection of active caspases. While MALT1, a paracaspase, does not appear to bind Z-VAD-fmk, the potential for off-target binding to other proteases remains a concern. unil.ch
Methodological Considerations for Accurate Interpretation of Results
To mitigate the challenges of selectivity and potential off-target binding, several methodological factors must be carefully considered when using this compound.
Esterase-Dependent Activation: this compound is often supplied as a methyl ester to improve its ability to cross cell membranes. sigmaaldrich.comcaymanchem.com Once inside the cell, endogenous esterases must hydrolyze the methyl group to generate the biologically active form of the inhibitor. sigmaaldrich.com This is a critical activation step; for in vitro studies using cell lysates, the addition of an esterase may be necessary to ensure the inhibitor is active. sigmaaldrich.com
Use of Competitive Controls: To confirm that the labeling by this compound is specific to caspase-like activity, experiments should include a negative control where cells or lysates are pre-incubated with an excess of a non-biotinylated, broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK). unil.chaai.org If the signal from this compound is diminished in the presence of the unlabeled competitor, it provides evidence that the labeling is indeed targeting caspase active sites. aai.org
Endogenous Biotinylated Proteins: A significant methodological challenge with any biotin-based probe is the presence of naturally occurring biotinylated proteins in cells, such as carboxylases. nih.gov These can be co-purified during streptavidin pull-downs, leading to contamination and complicating the identification of specifically labeled caspases. nih.gov Researchers must be aware of these potential contaminants when analyzing mass spectrometry or immunoblotting data.
Labeling vs. Function: The affinity labeling of a caspase with this compound indicates that the caspase is in an active conformation, but it does not definitively prove that the caspase is essential for the biological process being studied. nih.gov For example, in one study, Biotin-VAD-FMK labeled active caspases-2, -8, and -9 in response to a stimulus. nih.gov However, subsequent experiments using cells genetically deficient in these caspases revealed that only caspase-9 was essential for the observed apoptosis. nih.gov Therefore, results obtained with this compound should be validated with orthogonal approaches, such as genetic knockdown or knockout, to confirm the functional role of the labeled caspase.
Table 2: Summary of Methodological Considerations
| Consideration | Rationale | Recommended Action | Reference(s) |
|---|---|---|---|
| Inhibitor Activation | The cell-permeable methyl ester form requires hydrolysis by cellular esterases to become active. | Confirm esterase activity in the experimental system or add external esterase for in vitro assays. | sigmaaldrich.com |
| Specificity Control | To ensure the probe binds specifically to caspase active sites. | Pre-incubate a control sample with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK). | unil.chaai.org |
| Endogenous Biotin (B1667282) | Naturally biotinylated proteins can contaminate affinity pull-down results. | Be aware of common endogenous biotinylated proteins during data analysis (e.g., mass spectrometry). | nih.gov |
| Interpreting Activity | Affinity labeling indicates an active enzyme but does not prove its functional necessity. | Corroborate findings with genetic approaches (e.g., siRNA, CRISPR/Cas9) to establish a functional link. | nih.gov |
Future Directions in Biotinylated Caspase Probe Development
Design and Synthesis of Caspase-2 Selective Activity-Based Probes
The development of activity-based probes (ABPs) that are selective for caspase-2 remains a significant challenge for researchers. Caspase-2 is an initiator caspase with proposed roles in various cellular stress pathways, but its study has been complicated by a lack of specific chemical tools. portlandpress.com A primary obstacle is the close homology and overlapping substrate specificity between caspase-2 and the executioner caspase, caspase-3. nih.gov Both enzymes can recognize and cleave peptide sequences containing the VDVAD motif, which has led to the widespread use of reagents like Biotin-VDVAD-FMK. portlandpress.combpsbioscience.com However, studies have repeatedly confirmed that VDVAD-based tools are not selective and are cleaved with similar kinetics by both caspase-2 and caspase-3. portlandpress.combpsbioscience.com This cross-reactivity makes it difficult to attribute observed activities definitively to caspase-2. portlandpress.comnih.gov
To overcome this limitation, current research focuses on structure-based design and chemical modification of the peptide recognition sequence to enhance selectivity. Since caspase-2 is unique in requiring a five-amino-acid motif for optimal cleavage, researchers are exploring modifications at each position to exploit subtle differences in the binding pockets of caspase-2 versus other caspases. nih.gov
Key strategies include:
Computational Docking: Utilizing crystal structures of caspase-2 and caspase-3, computational methods are employed to predict how different peptide inhibitors will bind. nih.govacs.org This allows for the rational design of new sequences with modified amino acids intended to favor the active site of caspase-2. nih.gov
Systematic Peptide Synthesis: Researchers have synthesized libraries of pentapeptide inhibitors based on the Ac-VDVAD-CHO scaffold, systematically altering the amino acids at various positions (P2, P3, P5) to map the enzyme's binding site. nih.gov
Introduction of Unnatural Amino Acids: A promising approach involves incorporating unnatural amino acids into the peptide sequence. nih.govresearchgate.net These novel side chains can introduce steric or electronic features that are favorably accommodated by the caspase-2 active site but not by the active site of caspase-3 or other caspases.
These efforts have yielded inhibitors with significantly improved selectivity. For instance, a study focusing on modifying the P3 position of the VDVAD sequence resulted in peptidic inhibitors with nanomolar affinity for caspase-2 and up to 27.7-fold greater selectivity for it over caspase-3. nih.gov These findings provide a strong foundation for converting these selective inhibitors into biotinylated activity-based probes for reliable detection of caspase-2 activity.
| Inhibitor Scaffold | Modification Strategy | Key Finding | Selectivity Achieved (Caspase-2 vs. Caspase-3) | Reference |
|---|---|---|---|---|
| Ac-VDVAD-CHO | Systematic substitution of amino acids at P2, P3, and P5 positions. | Identified that modifications, particularly at the P3 position, could dramatically increase selectivity for caspase-2. | Up to 27.7-fold | nih.govacs.org |
| VDVAD Peptide | Chemical modification at the P2 position. | Demonstrated the feasibility of creating more specific peptide-based reagents for caspase-2, although affinity was slightly reduced. | Improved selectivity, though not fully quantified in the study. | portlandpress.com |
| DEVD Peptide | Permutations of the sequence and use of unnatural amino acids. | Developed probes with biased recognition for caspase-3 over other caspases, a strategy applicable to designing caspase-2 probes. | N/A (Focused on Caspase-3) | nih.gov |
Integration with Advanced Imaging Techniques for Live-Cell Monitoring
Biotinylated probes such as this compound are not directly fluorescent but serve as powerful affinity tags for multi-step detection and imaging protocols. The exceptionally high affinity between biotin (B1667282) and avidin (B1170675) (or its derivatives like streptavidin and NeutrAvidin) forms the basis for integrating these probes with advanced imaging modalities. bdbiosciences.com This allows for the visualization and tracking of active caspases in live cells, providing spatiotemporal information that is unattainable with lysate-based assays. mdpi.comnih.gov
Common integration strategies include:
Fluorescence Microscopy: After treating cells with a biotinylated probe to label active caspases, the cells are fixed, permeabilized, and incubated with a streptavidin-fluorophore conjugate. This allows for the visualization of active caspase localization within the cell. For live-cell applications, delivering the streptavidin-fluorophore conjugate into the cell remains a challenge, but techniques using cell-penetrating peptides are being explored.
Nanoparticle-Based Imaging: A more advanced technique involves using nanoparticles as imaging agents. In one innovative approach, gold nanoparticle "plasmon rulers" were developed for real-time monitoring of caspase-3 activity at the single-molecule level. nih.govpnas.org These assemblies consist of a central gold nanoparticle linked to smaller satellite nanoparticles via a peptide substrate (like DEVD) and biotin-NeutrAvidin chemistry. nih.govpnas.org Cleavage of the peptide by an active caspase causes a change in the light-scattering properties of the nanoparticle assembly, which can be detected in real-time within living cells. nih.govpnas.org
Flow Cytometry: This technique can quantify the percentage of cells with active caspases in a population. Cells are treated with the biotinylated probe, followed by staining with a fluorescently labeled streptavidin conjugate, and then analyzed by flow cytometry. bdbiosciences.com
| Imaging Technique | Principle of Integration with Biotinylated Probes | Application | Reference |
|---|---|---|---|
| Fluorescence Microscopy | Post-labeling detection using streptavidin conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor). | Visualization of subcellular localization of active caspases in fixed or permeabilized cells. | bdbiosciences.combiotium.com |
| Flow Cytometry | Quantification of apoptotic cells by staining with a fluorescent streptavidin conjugate after probe labeling. | High-throughput analysis of apoptosis induction in a cell population. | bdbiosciences.com |
| Plasmon Ruler Nanosensors | Real-time detection of changes in light scattering from gold nanoparticle assemblies linked by biotin-NeutrAvidin and a caspase-cleavable peptide. | Single-molecule, real-time imaging of caspase activation dynamics in live cells. | nih.govpnas.org |
| Electron Microscopy | Detection using streptavidin conjugated to an electron-dense marker like colloidal gold. | Ultra-high-resolution localization of active caspases within cellular organelles. | pnas.org |
Development of Next-Generation Biotinylated Probes with Enhanced Specificity and Permeability
The development of the next generation of biotinylated caspase probes is aimed at overcoming the key limitations of earlier versions: suboptimal selectivity and variable cell permeability. nih.gov While first-generation probes based on canonical sequences like DEVD or VDVAD were foundational, their utility is limited by cross-reactivity with multiple caspases and other proteases. portlandpress.comnih.gov
Future design efforts are focused on several key areas:
Enhanced Specificity: As discussed for caspase-2, the primary goal is to develop probes that can reliably distinguish between individual caspases. This is being achieved by moving away from the simple four or five amino acid recognition sequences. Strategies include using libraries with unnatural amino acids to identify highly specific sequences and then incorporating these into an ABP scaffold. nih.govresearchgate.net For example, second-generation caspase-3 probes have been developed using novel peptide sequences that show higher selectivity over other executioner caspases like caspase-7. nih.govresearchgate.net
Improved Cell Permeability and In Vivo Stability: For a probe to be effective in live-cell imaging or in vivo studies, it must efficiently cross the cell membrane to reach its cytosolic target. Early probes were often modified as methyl esters to improve permeability. caymanchem.comkamiyabiomedical.com Next-generation designs are exploring the attachment of different chemical linkers or cell-penetrating peptides (CPPs) to facilitate cellular uptake without compromising the probe's binding kinetics or specificity. pnas.orgnih.gov Furthermore, modifications are being made to the peptide backbone to increase resistance to degradation by other cellular proteases, thereby enhancing the probe's stability and bioavailability for in vivo applications. nih.gov
Multifunctional Probes: There is growing interest in creating probes that can do more than just report on enzyme activity. This includes the development of "smart" probes that might, for example, carry a therapeutic agent that is released upon cleavage by a specific caspase, or probes that can simultaneously report on two different cellular events.
The ultimate goal is to create a toolkit of highly optimized, biotinylated ABPs, with each probe being exquisitely selective for a single caspase, allowing researchers to track the activity of individual enzymes with high fidelity in complex biological systems.
Q & A
Q. What experimental protocols are recommended for using Biotin-VDVAD-FMK to study caspase-2 activity in apoptotic pathways?
- Methodological Answer : this compound, a biotinylated caspase-2 inhibitor, is used to label active caspases while inhibiting their function. For reproducible results:
- Cell Treatment : Incubate cells with this compound (typical concentration: 10–50 µM) for 1–2 hours under apoptosis-inducing conditions (e.g., chemotherapeutic agents) .
- Controls : Include untreated cells and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm caspase-2 specificity .
- Detection : Use streptavidin-conjugated probes (e.g., HRP or fluorophores) for Western blot or fluorescence microscopy. Validate with caspase-2-specific antibodies to rule out cross-reactivity .
- Documentation : Follow journal guidelines (e.g., Biochemistry (Moscow)) to detail reagent batches, incubation times, and detection thresholds in the Methods section .
Q. How should researchers validate the specificity of this compound in complex biological systems?
- Methodological Answer : Specificity validation is critical due to potential off-target effects:
- Comparative Assays : Perform parallel experiments with non-biotinylated VDVAD-FMK to distinguish between caspase-2 inhibition and biotin-streptavidin binding artifacts .
- Protease Profiling : Use fluorogenic substrate panels (e.g., caspase-3/7 substrates) to test for unintended protease inhibition .
- Genetic Knockdown : Combine this compound treatment with caspase-2 siRNA to confirm loss of signal in knockdown models .
Advanced Research Questions
Q. How can researchers resolve contradictions in caspase-2 activity data obtained with this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-type-specific factors:
- Variable Permeability : Optimize inhibitor concentration based on cell membrane permeability (e.g., use 25 µM for adherent lines vs. 50 µM for suspension cultures) .
- Apoptotic Thresholds : Quantify baseline caspase-2 expression (via qPCR/Western blot) to account for intrinsic variability .
- Contextual Analysis : Cross-reference with other apoptotic markers (e.g., cytochrome c release) to confirm caspase-2’s role in specific pathways .
Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in caspase inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to calculate IC50 values .
- Error Handling : Apply bootstrap resampling to address heteroscedasticity in caspase activity assays .
- Multiplicity Adjustments : Use Bonferroni correction when comparing multiple cell lines or treatment conditions .
Q. How can cross-reactivity of this compound with non-target proteases be systematically evaluated?
- Methodological Answer :
- Proteomic Screening : Perform mass spectrometry-based activity-based protein profiling (ABPP) to identify off-target interactions .
- Structural Modeling : Use molecular docking simulations to predict binding affinities with caspases-3/7, which share structural homology with caspase-2 .
- Kinetic Assays : Measure inhibition constants (Ki) for non-target proteases using fluorogenic substrates under standardized pH and temperature conditions .
Q. What strategies enhance the detection of this compound-labeled caspases in heterogeneous tissue samples?
- Methodological Answer :
- Signal Amplification : Employ tyramide-based amplification (e.g., TSA kits) for low-abundance caspase detection in fixed tissues .
- Multiplex Imaging : Combine this compound with spectral imaging to colocalize caspase-2 activity with other biomarkers (e.g., cleaved PARP) .
- Quantitative Analysis : Use software like ImageJ to normalize signal intensity against background autofluorescence in histological sections .
Methodological and Reporting Standards
Q. How should researchers document this compound usage to ensure reproducibility in publications?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
- Detailed Synthesis : If synthesizing this compound, report reaction yields, purification steps (e.g., HPLC gradients), and characterization data (e.g., NMR, HRMS) in Supplementary Information .
- Batch Variability : Disclose supplier, catalog number, and purity (e.g., ≥95% by HPLC) in the Materials section .
- Ethical Compliance : State adherence to biosafety protocols (e.g., BSL-2 for apoptosis studies) as per Biochemistry (Moscow) standards .
What frameworks (e.g., FINER criteria) are applicable for formulating research questions about this compound’s mechanistic roles?
- Methodological Answer : Apply the FINER framework to ensure questions are:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
